(2S)-3-Methyl-2-(methylamino)butan-1-ol
Description
(2S)-3-Methyl-2-(methylamino)butan-1-ol is a chiral amino alcohol characterized by a hydroxyl group at position 1, a methylamino group at position 2 (in the S-configuration), and a methyl substituent at position 2. Its molecular formula is C₆H₁₅NO, with a calculated molecular weight of 117.19 g/mol.
Properties
CAS No. |
78617-54-6 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(methylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(4-8)7-3/h5-8H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
VUJGKDVZMCDYDE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC |
Canonical SMILES |
CC(C)C(CO)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The target compound’s methylamino group distinguishes it from purely alcoholic analogs (e.g., 2-Methyl-3-buten-2-ol), enabling hydrogen bonding and basicity.
- Compared to (S)-2-(Boc-amino)-1-propanol, the lack of a Boc (tert-butoxycarbonyl) protecting group in the target compound may enhance reactivity but reduce stability during synthesis.
Physical Properties
Key Observations :
- Boiling Points: The higher boiling point of 3-Methyl-2-buten-1-ol (140°C vs. 98–99°C for 2-Methyl-3-buten-2-ol) reflects increased hydrogen bonding capacity in primary alcohols compared to tertiary alcohols. The target compound’s amino group likely elevates its boiling point further due to intermolecular H-bonding.
- Molecular Weight : The Boc-protected analog has a significantly higher molecular weight (217.27 g/mol) due to the Boc group, whereas the target compound’s simpler structure may improve solubility in polar solvents.
Research Findings and Gaps
Critical Insights from Existing Data
- Branching Effects : Branched alcohols (e.g., 2-Methyl-3-buten-2-ol) exhibit lower boiling points than linear isomers due to reduced surface area and weaker van der Waals interactions .
- Amino Alcohol Reactivity: Unprotected amino alcohols like the target compound are more reactive than Boc-protected analogs , but their instability may require specialized handling.
Preparation Methods
Reductive Amination of α-Keto Esters
A widely employed method involves the reductive amination of α-keto esters. For This compound , the precursor 3-methyl-2-oxobutanal reacts with methylamine in the presence of a chiral catalyst. Subsequent reduction of the imine intermediate yields the target compound.
Key Steps :
-
Condensation : Methylamine reacts with 3-methyl-2-oxobutanal to form an imine.
-
Asymmetric Reduction : Use of chiral catalysts such as BINAP-Ru complexes ensures enantioselectivity. Hydrogen pressure (10–50 bar) and temperatures of 50–80°C are typical.
Advantages :
Limitations :
-
Requires specialized catalysts.
-
Sensitivity to reaction conditions (moisture, oxygen).
Epoxide Ring-Opening with Methylamine
Epoxide intermediates offer a route to introduce both hydroxyl and amine groups. Starting from 3-methyl-1,2-epoxybutane , ring-opening with methylamine proceeds via nucleophilic attack at the less substituted carbon, yielding the desired stereochemistry.
Reaction Conditions :
-
Solvent: Ethanol or water.
-
Temperature: 60–80°C.
-
Catalyst: Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity.
Mechanistic Insight :
The epoxide’s strain drives the reaction, with methylamine acting as a nucleophile. The stereochemical outcome depends on the epoxide’s configuration and reaction dynamics.
Enzymatic Resolution of Racemic Mixtures
For racemic syntheses, enzymatic resolution using lipases or esterases can isolate the (2S)-enantiomer. For example, hydrolysis of a racemic ester derivative with Candida antarctica lipase B selectively cleaves one enantiomer, leaving the desired product intact.
Typical Protocol :
-
Synthesize racemic 3-methyl-2-(methylamino)butan-1-ol acetate .
-
Enzymatic hydrolysis in aqueous buffer (pH 7–8).
-
Separate products via extraction or chromatography.
Yield : 40–50% enantiomerically pure product.
Industrial-Scale Production
Continuous Flow Hydrogenation
Modern facilities adopt continuous flow reactors for reductive amination. Benefits include:
-
Precise temperature control (±1°C).
-
Reduced catalyst loading (0.5–1 mol%).
Case Study :
A pilot plant achieved 85% yield with 92% enantiomeric excess using a Pd/C catalyst in a continuous hydrogenation setup.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for (2S)-3-Methyl-2-(methylamino)butan-1-ol, and how is stereochemical purity ensured?
- Methodology : The compound is typically synthesized via reduction of a corresponding ketone precursor (e.g., 3-methyl-2-(methylamino)butan-1-one) using chiral reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For enantioselective synthesis, asymmetric catalysis or enzymatic methods are preferred. Stereochemical control is verified using chiral HPLC or polarimetry, while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Purity : Gas chromatography (GC) or HPLC with UV/RI detectors.
- Structure : NMR for functional group analysis (e.g., hydroxyl and methylamino protons at δ 1.2–3.0 ppm), FT-IR for -OH and -NH stretches (3200–3500 cm), and X-ray crystallography for absolute configuration.
- Enantiomeric Excess (ee) : Chiral stationary-phase GC or circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How does the stereochemistry at the 2-position influence the compound’s interactions with biological targets?
- Methodology : Comparative studies using enantiomeric pairs (e.g., (2S) vs. (2R)) are conducted via:
- Molecular Docking : To assess binding affinity differences to enzymes/receptors (e.g., G-protein-coupled receptors).
- In Vitro Assays : Measure IC or EC values for activity modulation. For example, the (2S) enantiomer may exhibit higher affinity due to optimal hydrogen bonding with active-site residues, as seen in similar β-amino alcohol systems .
Q. What strategies resolve contradictions in reported reactivity during nucleophilic substitution reactions involving this compound?
- Methodology :
- Reaction Optimization : Systematic variation of solvents (polar aprotic vs. protic), bases (e.g., KCO vs. DBU), and temperature. For example, DMF at 80°C may favor SN2 pathways, while THF at 0°C could reduce side reactions.
- Mechanistic Probes : Isotopic labeling (e.g., O in hydroxyl group) or kinetic studies to differentiate between SN1/SN2 mechanisms. Contradictions often stem from competing elimination pathways or solvent effects, requiring detailed kinetic profiling .
Q. How can computational modeling predict the compound’s metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Tools like SwissADME or ProTox-II assess metabolic sites (e.g., oxidation of the methylamino group) and toxicity endpoints.
- Density Functional Theory (DFT) : Calculates activation energies for metabolic reactions (e.g., CYP450-mediated oxidation). Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) is critical to confirm predictions .
Comparative Research Questions
Q. How does this compound compare to structurally similar β-amino alcohols in catalytic applications?
- Methodology :
- Catalytic Screening : Test enantioselectivity in asymmetric reactions (e.g., aldol additions) against analogs like (2S)-2-amino-4-phenylbutan-1-ol. The methyl group’s steric bulk may enhance selectivity by restricting substrate orientation.
- X-ray Crystallography : Compare catalyst-substrate co-crystal structures to identify key non-covalent interactions (e.g., CH-π or hydrogen bonds) .
Q. What are the limitations of current synthetic routes for scaling up enantiopure this compound?
- Methodology :
- Process Chemistry Analysis : Evaluate cost, yield, and waste metrics for laboratory vs. industrial methods (e.g., biocatalysis vs. chiral auxiliaries).
- Green Chemistry Metrics : Atom economy and E-factor calculations highlight inefficiencies in multi-step syntheses. Continuous flow systems may improve scalability and reduce solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
